DCC-3014 was developed by Deciphera Pharmaceuticals and falls under the classification of small molecule inhibitors. It specifically targets the tyrosine kinase domain of CSF1R, which plays a crucial role in macrophage biology and tumor microenvironment modulation. The compound's design exploits unique structural features of CSF1R to achieve high selectivity and potency .
The synthesis of DCC-3014 involves several key steps that optimize its pharmacological properties. Initial synthetic routes focused on achieving a compound with high selectivity and minimal off-target effects. The synthetic pathway includes the formation of critical intermediates that are subsequently modified to enhance binding affinity to CSF1R.
Key technical details include:
The molecular structure of DCC-3014 reveals a complex arrangement conducive to its function as a CSF1R inhibitor. The compound's three-dimensional conformation has been elucidated through X-ray crystallography, providing insights into its binding interactions with the receptor.
Key structural data includes:
The binding site analysis shows that DCC-3014 interacts with specific residues within CSF1R, stabilizing its inactive conformation .
DCC-3014 undergoes various chemical reactions primarily related to its binding mechanism with CSF1R. The compound exhibits a unique mode of action by stabilizing the receptor in an autoinhibitory state, thereby inhibiting downstream signaling pathways associated with tumor proliferation.
Technical details regarding its reactions include:
DCC-3014 acts by selectively inhibiting the activity of CSF1R, which is crucial for macrophage survival and function within the tumor microenvironment. By binding to the receptor's kinase domain, DCC-3014 prevents its activation and subsequent signaling that promotes tumor growth.
Key aspects of the mechanism include:
DCC-3014 exhibits several physical and chemical properties that contribute to its pharmacokinetic profile:
Property | Value |
---|---|
Molecular Weight | 431 g/mol |
LogP | 3.2 |
TPSA | 98 Ų |
Plasma Protein Binding | ~96% (varies by species) |
Solubility | High |
Stability in Microsomes | ~97% remaining after 60 min across species |
These properties indicate that DCC-3014 has favorable characteristics for oral bioavailability and therapeutic efficacy.
DCC-3014 is primarily being evaluated for its potential applications in oncology. Its specificity for CSF1R makes it particularly useful in treating cancers associated with macrophage infiltration. Current clinical trials are exploring its efficacy in conditions such as diffuse-type tenosynovial giant cell tumors and other solid tumors characterized by aberrant CSF1R signaling.
In addition to cancer therapy, there is ongoing research into the broader applications of DCC-3014 in modulating immune responses within the tumor microenvironment, potentially enhancing the effectiveness of other therapeutic modalities .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3